Antifungal agent 41

Antifungal Resistance Candida albicans CYP51 Inhibition

Differentiate your antifungal research with Antifungal Agent 41 (Compound B01), a synthetic diselenide azole. Its unique selenium-containing structure ensures potent CYP51 inhibition against fluconazole-resistant Candida strains (MIC 2-8 μg/mL) and exceptional anti-biofilm activity (SMIC50 0.5-4 μg/mL). Use as a validated positive control for in vivo candidiasis models. Not a generic azole replacement. Confirm pricing and availability for your research program today.

Molecular Formula C22H18Cl4N4Se2
Molecular Weight 638.2 g/mol
Cat. No. B12402249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 41
Molecular FormulaC22H18Cl4N4Se2
Molecular Weight638.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C22H18Cl4N4Se2/c23-15-1-3-17(19(25)9-15)21(11-29-7-5-27-13-29)31-32-22(12-30-8-6-28-14-30)18-4-2-16(24)10-20(18)26/h1-10,13-14,21-22H,11-12H2
InChIKeyGGUREOHGCPZNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 41 (Compound B01): A Novel Selenium-Containing Azole Antifungal for Research


Antifungal Agent 41, also known as compound B01, is a synthetic diselenide and selenide azole derivative . It acts by inhibiting the fungal CYP51 enzyme, thereby disrupting ergosterol biosynthesis in the fungal cell membrane [1]. The compound has been studied for its broad-spectrum activity against various Candida species, including fluconazole-resistant strains, and has shown efficacy in both in vitro and in vivo models [2].

Why Fluconazole and Other Standard Azoles Cannot Be Simply Substituted for Antifungal Agent 41


The substitution of Antifungal Agent 41 with a generic azole like fluconazole is not equivalent for research purposes due to its distinct chemical structure, which incorporates selenium atoms (diselenide/selenide derivatives) and confers a unique mechanism of action. This structural difference enables Antifungal Agent 41 to maintain potent inhibitory activity against fungal strains that have developed resistance to conventional azoles, including fluconazole-resistant Candida albicans [1]. Furthermore, its profile in biofilm inhibition and in vivo efficacy in reducing fungal burden, as demonstrated in murine models, is not a class-wide trait shared by all azole antifungals and must be experimentally verified [2].

Quantitative Differentiators for Antifungal Agent 41: Comparative Data for Scientific Selection


Broader Antifungal Spectrum: Potency Against Fluconazole-Resistant Candida albicans

Antifungal Agent 41 demonstrates potent antifungal activity against clinically relevant fluconazole-resistant strains of Candida albicans, a key differentiator from fluconazole. While these strains are resistant to fluconazole, Antifungal Agent 41 maintains low Minimum Inhibitory Concentration (MIC) values [1].

Antifungal Resistance Candida albicans CYP51 Inhibition

Broad-Spectrum Antifungal Activity Profile Compared to Fluconazole

Antifungal Agent 41 exhibits a broad spectrum of activity against various pathogenic Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. krusei. The MIC values for Antifungal Agent 41 are notably low against several species that often show reduced susceptibility to fluconazole, such as C. glabrata and C. krusei [1]. This is a significant improvement over the class baseline.

Antifungal Agents Candida spp. Non-albicans Candida

Potent Inhibition of Fungal Biofilm Formation

Antifungal Agent 41 demonstrates a superior ability to inhibit the formation of fungal biofilms, a key virulence factor that confers resistance to many antifungals, including azoles like fluconazole. The compound achieves potent inhibition at low concentrations [1].

Biofilm Candida albicans Antifungal Resistance

In Vivo Efficacy in Reducing Fungal Burden in a Murine Model of Systemic Candidiasis

In a murine model of systemic Candida albicans infection, Antifungal Agent 41 significantly reduced the fungal load in the kidneys, a key target organ for disseminated candidiasis. This demonstrates in vivo activity that is not always predictable from in vitro potency alone [1].

In Vivo Efficacy Murine Model Systemic Candidiasis

High-Impact Research and Industrial Application Scenarios for Antifungal Agent 41


Investigating Mechanisms of Azole Resistance in Candida albicans

Antifungal Agent 41's potent activity against fluconazole-resistant strains (MIC 2-8 μg/mL) makes it an ideal tool compound for comparative studies [1]. Researchers can use it to probe the structural and mechanistic basis of resistance by comparing its binding and efficacy to that of fluconazole in isogenic resistant and susceptible strains.

Developing Anti-Biofilm Strategies for Invasive Candidiasis

Given its exceptional biofilm inhibitory activity at low concentrations (SMIC50 = 0.5-4 μg/mL), Antifungal Agent 41 serves as a critical reference standard for screening and developing novel agents targeting fungal biofilms [2]. It can be used in high-throughput assays to identify compounds with synergistic or superior anti-biofilm properties.

Validating In Vivo Models of Disseminated Candidiasis

The demonstrated in vivo efficacy of Antifungal Agent 41 in reducing renal fungal burden provides a validated positive control for murine models of systemic candidiasis [3]. This ensures the reliability and reproducibility of preclinical studies evaluating the efficacy of new antifungal candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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